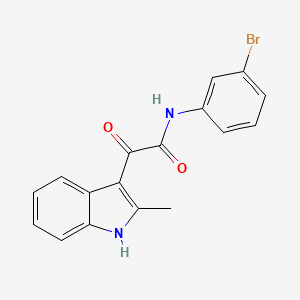

N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide with the molecular formula C₁₇H₁₃BrN₂O₂ and a molecular weight of 357.2 g/mol (Fig. 1). The compound features a 2-methylindole core linked to a 3-bromophenyl group via an oxoacetamide bridge.

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-10-15(13-7-2-3-8-14(13)19-10)16(21)17(22)20-12-6-4-5-11(18)9-12/h2-9,19H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPGBXHSEYQHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromoaniline and 2-methylindole.

Acylation Reaction: The 3-bromoaniline undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.

Coupling Reaction: The intermediate is then coupled with 2-methylindole under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Adamantane-Substituted Indole Derivatives ()

Compounds such as N-(2-methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5h) and N-(4-chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) feature bulky adamantane groups on the indole core. Key differences from the target compound include:

- Higher molecular weights (e.g., 5h: ~475 g/mol vs. target: 357.2 g/mol).

- High synthetic yields (81.5–91.5%) via optimized protocols involving oxalyl chloride and substituted anilines .

The adamantane group may improve metabolic stability but reduce solubility, limiting bioavailability compared to the target compound’s simpler methyl group.

Fluorinated and Chlorinated Analogs ()

- Fluorinated derivative 8 (Ki = 6.2 nM for CB2) replaces the indole pentyl chain with a fluorinated group, enhancing receptor selectivity .

- D-24851 incorporates a chlorobenzyl group and pyridinyl amide, showing potent microtubule inhibition and efficacy against multidrug-resistant tumors .

- 3b and 3c () feature chloro/fluoro substituents on the phenyl ring, improving metabolic stability but increasing molecular weight (e.g., 3c: ~450 g/mol) .

Bromine in the target compound offers intermediate electronegativity and steric bulk compared to chlorine/fluorine, balancing receptor affinity and pharmacokinetics.

Amide Nitrogen Modifications

Morpholine and Alkyl Chains ()

2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide introduces a morpholine-ethyl group on the amide nitrogen. Key distinctions:

- Lower logP (~3.5 estimated) due to morpholine’s polarity.

- Enhanced solubility, making it suitable for in vitro screening .

Aryl and Heteroaryl Substituents ()

- 2e (N-propyl-4-chlorophenyl) showed high MDM2-p53 binding affinity, critical for anticancer activity .

- Thiazolidinone hybrids () integrate sulfur-containing heterocycles, broadening mechanisms of action (e.g., kinase inhibition) but complicating synthesis . The target compound’s unmodified amide nitrogen and bromophenyl group may limit off-target interactions compared to these derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.